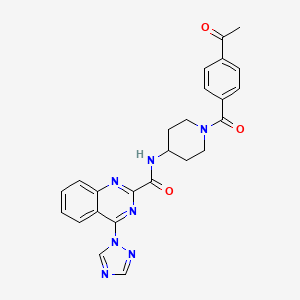

Cyp51/PD-L1-IN-2

Description

Evolution of Dual-Targeting Strategies in Combating Pathogenic Microbes and Immunomodulation

The paradigm of drug discovery has evolved from the "one drug, one target" approach to a more holistic strategy known as polypharmacology, which involves designing agents that act on multiple targets. mdpi.comnih.gov This shift is driven by the understanding that complex diseases, particularly those involving intricate host-pathogen interactions, are often not caused by a single defect but by disruptions in complex biological networks. ovid.commdpi.com

Multi-target drugs offer several advantages over single-target agents or combination therapies. These include potentially improved therapeutic efficacy through synergistic effects, a reduced likelihood of developing drug resistance, and a more predictable pharmacokinetic profile. researchgate.netnih.gov In the context of infectious diseases, a dual-target approach can simultaneously attack a pathogen directly while modulating the host's immune system to enhance pathogen clearance. nih.gov This strategy is particularly promising for complex infections where the host immune response is a critical determinant of the outcome. nih.gov

Fundamental Role of Cytochrome P450 51 (CYP51) in Fungal Sterol Biosynthesis and as an Antifungal Target

Cytochrome P450 51 (CYP51), also known as sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols in fungi. Specifically, it catalyzes a key step in the production of ergosterol (B1671047), an essential component of the fungal cell membrane. Ergosterol plays a vital role in maintaining the integrity, fluidity, and permeability of the fungal cell membrane.

The inhibition of CYP51 disrupts the ergosterol biosynthesis pathway, leading to the depletion of ergosterol and the accumulation of toxic sterol intermediates. This disruption severely compromises the structure and function of the fungal cell membrane, ultimately inhibiting fungal growth and replication. The essentiality of CYP51 for fungal viability and its conservation across a wide range of fungal species have made it a primary target for antifungal drug development. The widely used azole class of antifungal drugs, including fluconazole (B54011) and itraconazole, function by inhibiting CYP51.

Immunological Significance of Programmed Death-Ligand 1 (PD-L1) in Pathogen-Host Interactions

Programmed Death-Ligand 1 (PD-L1) is a transmembrane protein that plays a critical role in regulating the immune system. It is a key component of the immune checkpoint pathway involving its receptor, Programmed Death-1 (PD-1). When PD-L1 on a cell binds to PD-1 on an activated T cell, it delivers an inhibitory signal that dampens the T cell's activity. This mechanism is crucial for preventing excessive immune responses and maintaining self-tolerance, thereby protecting tissues from autoimmune damage.

However, this regulatory pathway can be exploited by pathogens to evade the host immune system. mdpi.com During chronic infections, persistent antigen exposure can lead to the upregulation of PD-1 on T cells, resulting in a state of "T cell exhaustion" characterized by impaired function. mdpi.com Some pathogens can induce the expression of PD-L1 on infected cells or surrounding immune cells, effectively creating an immunosuppressive microenvironment that protects them from immune-mediated clearance. mdpi.com By engaging the PD-1 receptor on T cells, pathogens can inhibit T cell activation, proliferation, and effector functions, thus facilitating their persistence. mdpi.com

Theoretical Framework for Dual CYP51/PD-L1 Inhibition in Mycotic Infections and Immune Modulation

The conceptual framework for a dual inhibitor like Cyp51/PD-L1-IN-2 is built on a synergistic, two-pronged attack against fungal infections. This strategy aims to combine the direct antifungal action of CYP51 inhibition with the immune-enhancing effects of PD-L1 blockade.

The rationale is as follows:

Host Immune Reinvigoration : Simultaneously, by inhibiting PD-L1, the compound blocks the immunosuppressive signal delivered to T cells. This action is intended to reverse T cell exhaustion, restoring the ability of the host's own immune cells to recognize and eliminate the fungal pathogens effectively. acs.org

This dual-action model holds significant therapeutic potential. The direct antifungal effect can provide immediate control over the infection, while the immunomodulatory component can lead to a more robust and durable host-driven clearance of the pathogen. This could be particularly advantageous in treating infections in immunocompromised individuals or in combating drug-resistant fungal strains where the efficacy of conventional antifungals is limited. The combination of weakening the pathogen and strengthening the host's response represents a promising strategy for achieving a more comprehensive and effective treatment for mycotic diseases. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H23N7O3 |

|---|---|

Molecular Weight |

469.5 g/mol |

IUPAC Name |

N-[1-(4-acetylbenzoyl)piperidin-4-yl]-4-(1,2,4-triazol-1-yl)quinazoline-2-carboxamide |

InChI |

InChI=1S/C25H23N7O3/c1-16(33)17-6-8-18(9-7-17)25(35)31-12-10-19(11-13-31)28-24(34)22-29-21-5-3-2-4-20(21)23(30-22)32-15-26-14-27-32/h2-9,14-15,19H,10-13H2,1H3,(H,28,34) |

InChI Key |

KSJLMFWBUAALRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)NC(=O)C3=NC4=CC=CC=C4C(=N3)N5C=NC=N5 |

Origin of Product |

United States |

Elucidation of Molecular Mechanisms of Action for Cyp51/pd L1 in 2

Mechanistic Basis of CYP51 Inhibition by Cyp51/PD-L1-IN-2 in Fungal Cells

The primary antifungal action of this compound is derived from its potent inhibition of CYP51, a critical enzyme in the fungal kingdom. medchemexpress.comfrontiersin.org This inhibition sets off a cascade of detrimental events within the fungal cell, culminating in cell death.

Disruption of Ergosterol (B1671047) Biosynthesis Pathway Integrity

This compound acts as an inhibitor of this enzyme, likely binding to the heme iron cofactor within the active site of CYP51, which is characteristic of azole-based antifungals that also target this enzyme. oup.combiorxiv.orgpsu.edu This action blocks the 14α-demethylation of lanosterol (B1674476), a crucial precursor in the synthesis pathway. frontiersin.orgnih.gov The inhibition of this step has two major consequences for the fungal cell:

Depletion of Ergosterol: The blockage of the pathway leads to a significant reduction in the amount of available ergosterol. mdpi.comoup.com The resulting ergosterol-deficient membranes become dysfunctional, leading to increased permeability and an inability to maintain proper cellular gradients. mdpi.combiorxiv.org

Accumulation of Toxic Precursors: The enzymatic block causes the buildup of methylated sterol intermediates, such as lanosterol and other 14α-methyl sterols. oup.comacs.orgplos.org These sterols are toxic to the cell; their incorporation into the fungal membrane disrupts its structure and function even further, leading to arrested cell growth. oup.combiorxiv.org

Induction of Oxidative Stress and Reactive Oxygen Species (ROS) Accumulation

The inhibition of CYP51 and the subsequent disruption of cellular homeostasis lead to a state of severe oxidative stress. Cytochrome P450 enzyme reactions can be a source of intrinsic oxidative stress by producing reactive oxygen species (ROS) as by-products. rsc.org The disruption of the electron transfer chain during the inhibited CYP51 catalytic cycle can enhance the generation of ROS.

The accumulation of toxic sterols can further damage cellular components, exacerbating the production of ROS such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and highly reactive hydroxyl radicals (OH•). mdpi.commdpi.com This surge in ROS overwhelms the fungal cell's antioxidant defenses, causing widespread damage to proteins, lipids, and nucleic acids, contributing significantly to the compound's fungicidal effect. mdpi.comresearchgate.net

Perturbation of Fungal Mitochondrial Function and Integrity

Mitochondria are central to fungal cell survival and are also a primary site of ROS production. mdpi.com The integrity of mitochondrial membranes, which also contain ergosterol, is compromised by the action of this compound. This leads to significant mitochondrial dysfunction, often characterized by a loss of mitochondrial membrane potential (ΔΨm). researchgate.net

Mitochondrial dysfunction is intrinsically linked to both oxidative stress and the efficacy of CYP51 inhibitors. plos.orgfrontiersin.org Damaged mitochondria produce even more ROS, creating a vicious cycle that accelerates cellular damage. Furthermore, studies have shown that mitochondrial function is crucial for tolerance to azole antifungals, suggesting that the mitochondrial disruption caused by this compound is a key aspect of its antifungal mechanism. frontiersin.orgnih.gov

Activation of Apoptotic Pathways in Fungal Pathogens

The combined effects of membrane stress, oxidative damage, and mitochondrial dysfunction ultimately trigger programmed cell death pathways in the fungus. researchgate.net Research indicates that this compound induces an apoptotic state in fungal cells. researchgate.netmedchemexpress.com Apoptosis is a controlled, energy-dependent process of cellular suicide that ensures the contained dismantling of the cell without inducing an inflammatory response. Key features of this process in fungi include DNA fragmentation and the activation of caspases. The ability to induce apoptosis represents a potent fungicidal outcome of this compound activity. medchemexpress.com

Immunomodulatory Mechanisms Mediated by PD-L1 Blockade by this compound

Beyond its direct antifungal effects, this compound possesses an immunomodulatory function through its inhibition of the PD-L1 protein, a critical immune checkpoint. medchemexpress.com

Interference with PD-L1/PD-1 Receptor-Ligand Axis

The Programmed Death-1 (PD-1) receptor is expressed on the surface of activated T-cells, while its ligand, PD-L1, is expressed on various host cells and can be upregulated on tumor cells and within the microenvironment of an infection. nih.govfrontiersin.org The interaction between PD-L1 and PD-1 delivers an inhibitory signal to the T-cell, leading to a state of "exhaustion" or anergy, which effectively dampens the immune response. nih.gov This mechanism is co-opted by cancer cells and potentially by pathogens to evade destruction by the host's immune system. nih.govfrontiersin.org

This compound acts as an inhibitor of PD-L1, with research demonstrating a half-maximal inhibitory concentration (IC50) of 0.22 µM. medchemexpress.com By binding to PD-L1, the compound physically blocks its ability to engage with the PD-1 receptor on T-cells. nih.gov This interference with the PD-L1/PD-1 axis lifts the "brake" on the T-cell response. The revitalized T-cells can more effectively recognize and mount a cytotoxic response against infected host cells or potentially the fungal pathogens themselves. This mechanism adds a powerful, host-directed component to the compound's therapeutic profile, creating a synergistic effect where the drug both weakens the fungus directly and enhances the host's ability to clear the infection.

Enhancement of Host Antifungal Immune Responses

This compound, a quinazoline-based dual inhibitor, actively enhances the host's antifungal immune defenses by targeting both the fungal pathogen and the host's immune regulatory pathways. Its primary mechanism on the host side involves the inhibition of Programmed Death-Ligand 1 (PD-L1). medchemexpress.com PD-L1 is a critical immune checkpoint protein that, under normal circumstances, plays a role in preventing autoimmune reactions by suppressing T-cell activity. However, during fungal infections, PD-L1 can be upregulated, leading to a negative regulation of the antifungal immune response. nih.govmdpi.com Specifically, increased PD-L1 expression can inhibit the release of neutrophils, a key component of the innate immune system, from the bone marrow, thereby hampering the body's ability to fight the infection. nih.gov

By inhibiting PD-L1, this compound effectively disrupts this immunosuppressive signal. medchemexpress.com This blockade is thought to restore and bolster the host's innate and adaptive immune responses. For instance, inhibiting the PD-1/PD-L1 pathway has been shown to improve survival in murine models of fungal sepsis and to enhance the function of immune cells. mdpi.commdpi.com The action of this compound as a PD-L1 inhibitor suggests a mechanism that facilitates a more robust immune reaction against fungal pathogens, contributing to their clearance. medchemexpress.com

The compound's other target, CYP51 (lanosterol 14α-demethylase), is an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov While the primary effect of CYP51 inhibition is direct antifungal action through membrane disruption, this can also indirectly enhance the host immune response. medchemexpress.comnih.gov Fungi with compromised cell walls due to ergosterol depletion may become more susceptible to recognition and phagocytosis by host immune cells like macrophages. nih.gov Therefore, the dual-targeting nature of this compound presents a synergistic approach: it directly weakens the fungus while simultaneously dismantling a key mechanism of immune evasion.

Regulation of Pro-inflammatory and Immunosuppressive Cytokine/Protein Expression (e.g., IL-2, NLRP3, NF-κBp65)

Research into the molecular activity of this compound has revealed its significant impact on the expression of key intracellular proteins and cytokines involved in inflammation and immune regulation. Specifically, the compound has been shown to markedly decrease the intracellular levels of Interleukin-2 (IL-2), NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3), and the p65 subunit of Nuclear Factor-kappa B (NF-κBp65). medchemexpress.com

NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18. nih.govmdpi.com It plays a pro-tumorigenic role in several cancers and can contribute to an immunosuppressive microenvironment, partly by upregulating PD-L1. nih.govmdpi.comacs.org The ability of this compound to significantly lower NLRP3 protein levels suggests it can disrupt this inflammatory and immunosuppressive signaling cascade. medchemexpress.com By downregulating NLRP3, the compound may prevent the excessive inflammation and associated immune suppression that can hinder pathogen clearance.

The collective downregulation of IL-2, NLRP3, and NF-κBp65 by this compound points to a sophisticated mechanism of action. It appears to not only boost antifungal immunity by blocking the PD-L1 checkpoint but also modulates key inflammatory pathways to potentially create a more balanced and effective host response, preventing excessive inflammation and immune-mediated damage.

Research Findings on this compound

| Target/Pathway | Effect of this compound | Implication in Antifungal Response | Reference |

| PD-L1 | Inhibition (IC₅₀: 0.017 μM) | Enhances host antifungal immunity by preventing T-cell exhaustion and promoting immune cell activity. | medchemexpress.com |

| CYP51 | Inhibition (IC₅₀: 0.263 μM) | Directly inhibits fungal growth by disrupting ergosterol biosynthesis and cell membrane integrity. | medchemexpress.com |

| IL-2 | Significant reduction in intracellular protein levels | Modulates T-cell response, potentially preventing excessive or dysregulated activation. | medchemexpress.com |

| NLRP3 | Significant reduction in intracellular protein levels | Reduces inflammasome-mediated inflammation and immunosuppression. | medchemexpress.com |

| NF-κBp65 | Significant reduction in intracellular protein levels | Exerts anti-inflammatory effects by downregulating a key transcriptional regulator of inflammation. | medchemexpress.com |

In Vitro Efficacy and Biological Activities of Cyp51/pd L1 in 2

Quantitative Assessment of Dual-Target Inhibitory Potency

Cyp51/PD-L1-IN-2, also identified as compound L20, is a quinazoline (B50416) derivative engineered to act as a dual inhibitor, targeting both a crucial fungal enzyme and a key immune checkpoint protein. medchemexpress.commedchemexpress.cominvivochem.com Its inhibitory power against each target has been quantified through the determination of its half-maximal inhibitory concentration (IC50).

The primary antifungal target of this compound is the enzyme lanosterol (B1674476) 14α-demethylase, encoded by the CYP51 gene. mdpi.comfrontiersin.org This cytochrome P450 enzyme is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. mdpi.comresearchgate.net Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. medchemexpress.com In vitro assays demonstrate that this compound is a potent inhibitor of CYP51, with a reported IC50 value of 0.263 μM. medchemexpress.commedchemexpress.com

In addition to its antifungal properties, the compound targets the Programmed Death-Ligand 1 (PD-L1). medchemexpress.commedchemexpress.com PD-L1 is a transmembrane protein that, upon binding to its receptor PD-1 on T-cells, suppresses the immune response. nih.gov This pathway is often exploited by cancer cells and can be involved in immune evasion during infections. invivochem.comnih.gov By inhibiting the PD-1/PD-L1 interaction, this compound can help restore T-cell activity. medchemexpress.com The compound shows very strong inhibitory activity against PD-L1, with an IC50 value of 0.017 μM. medchemexpress.commedchemexpress.com

Table 1: Dual-Target Inhibitory Potency of this compound

| Target | IC50 (μM) |

| CYP51 | 0.263 medchemexpress.commedchemexpress.com |

| PD-L1 | 0.017 medchemexpress.commedchemexpress.com |

Spectrum of Antifungal Efficacy Against Clinically Relevant Fungal Species

The dual-action compound exhibits broad antifungal activity, capable of inducing early apoptosis in fungal cells. medchemexpress.commedchemexpress.com Its efficacy is evaluated by determining the minimum inhibitory concentrations (MIC) against various fungal species.

While this compound is established as having antifungal activity through its inhibition of the essential CYP51 enzyme, specific MIC values against a comprehensive panel of clinically relevant, susceptible fungal strains are not detailed in the available scientific literature. nih.govfelixbio.cn The development of novel CYP51 inhibitors is a critical area of research, as invasive fungal infections, particularly from Candida, Cryptococcus, and Aspergillus species, pose a significant threat to human health. nih.gov

The emergence of azole-resistant fungal strains is a major clinical challenge, often linked to mutations in the cyp51A gene, which can reduce the binding affinity of azole drugs. nih.govnih.gov Other resistance mechanisms include the overexpression of CYP51 genes or the increased activity of drug efflux pumps. frontiersin.orgnih.gov Although this compound targets the same enzyme as traditional azoles, specific data quantifying its MIC values against various azole-resistant fungal isolates are not currently present in the reviewed literature. The investigation of its effectiveness against strains with known resistance-conferring mutations, such as G54, L98H, or Y121F in CYP51A, would be a crucial next step in evaluating its clinical potential. nih.govnih.gov

Structure Activity Relationship Sar and Molecular Interaction Studies of Cyp51/pd L1 in 2

Correlation Between Chemical Structure and Dual-Target Inhibitory Potency

The chemical architecture of Cyp51/PD-L1-IN-2 is central to its ability to inhibit both the fungal enzyme CYP51 and the human immune checkpoint protein PD-L1. As a quinazoline (B50416) derivative, its core structure is a scaffold known for its diverse pharmacological activities. ukaazpublications.com The design strategy for this class of compounds involves analyzing the structural features of known inhibitors for each target and merging them into a single molecule. mdpi.comnih.gov This "skeleton growth method" allows for the flexible combination of different chemical fragments to ensure optimal interactions within the distinct active sites of both CYP51 and PD-L1. mdpi.comnih.gov

The potency of this compound has been quantified, demonstrating a significant affinity for both targets. It exhibits an IC50 value of 0.263 μM for CYP51 and a more potent IC50 of 0.017 μM for PD-L1. medchemexpress.com This indicates a strong, albeit differential, inhibitory capability against the fungal metabolic enzyme and the human immune-regulatory protein. The structure-activity relationship (SAR) of the broader series of quinazoline derivatives suggests that specific substitutions on the quinazoline core are crucial for this dual activity. For instance, in related compounds, the incorporation of a pyrimidine (B1678525) group was found to be an effective strategy for enhancing potency against PD-L1. nih.gov Similarly, the nature of side chains can be tailored to interact with key residues in the binding pockets of both proteins, balancing the inhibitory effects. acs.org The molecular structure of this compound, with its specific arrangement of functional groups, is thus a direct result of a rational design process aimed at achieving this balanced dual-target profile.

Table 1: Inhibitory Potency of this compound

| Target | IC50 Value |

|---|---|

| CYP51 | 0.263 μM |

| PD-L1 | 0.017 μM |

Data sourced from MedchemExpress. medchemexpress.com

Detailed Analysis of Binding Modes and Key Residue Interactions within CYP51

CYP51, a cytochrome P450 enzyme, is essential for the biosynthesis of ergosterol (B1671047), a critical component of fungal cell membranes. frontiersin.org The active site of CYP51 contains a heme cofactor, which is the primary interaction point for azole-based antifungal drugs. mdpi.com For quinazoline-based inhibitors like this compound, molecular docking studies on homologous structures (using PDB entries like 5TZ1) reveal a distinct binding mode. acs.org

These inhibitors are designed to fit within the enzyme's active site, which is a defined channel. The binding is typically characterized by a combination of interactions. A key interaction for many CYP51 inhibitors is the coordination of a nitrogen atom within the inhibitor's heterocyclic ring system with the heme iron at the center of the active site. mdpi.com Additionally, the inhibitor's structure is stabilized by hydrophobic and hydrogen bonding interactions with surrounding amino acid residues. While specific residue interactions for this compound are not detailed in the available literature, studies on similar dual inhibitors and other novel CYP51 inhibitors highlight the importance of residues within the substrate access channel. acs.orgcardiff.ac.uk These interactions collectively block the natural substrate, lanosterol (B1674476), from accessing the active site, thereby inhibiting ergosterol synthesis and arresting fungal growth. nih.gov

Table 2: Key Features of Inhibitor Binding in Fungal CYP51 Active Site

| Interacting Component | Type of Interaction | Significance |

|---|---|---|

| Heme Cofactor | Coordination with iron atom | Primary mechanism for many azole and novel inhibitors. mdpi.com |

| Active Site Residues | Hydrophobic interactions | Stabilizes the inhibitor within the binding pocket. acs.org |

| Active Site Residues | Hydrogen bonding | Provides specificity and additional binding affinity. |

Based on general findings for CYP51 inhibitors.

Detailed Analysis of Binding Modes and Key Residue Interactions within PD-L1

Programmed death-ligand 1 (PD-L1) is a transmembrane protein that plays a crucial role in suppressing the adaptive immune system. Small-molecule inhibitors of the PD-1/PD-L1 interaction are designed to block this immunosuppressive signal by binding to a hydrophobic pocket on the surface of PD-L1, preventing it from engaging with the PD-1 receptor on T-cells. nih.gov This binding event occurs at the interface where PD-L1 typically dimerizes.

Molecular docking studies of quinazoline-based PD-L1 inhibitors, using protein structures such as PDB: 5NIU, have elucidated the key interactions. acs.org The 8-(o-tolyl)quinazoline moiety, a structure related to this compound, is known to occupy a cylindrical hydrophobic channel on the PD-L1 surface. nih.gov The stability of the inhibitor-protein complex is further enhanced by multiple π-π stacking and hydrogen bonding interactions with key residues. For example, in related quinazoline inhibitors, π-alkyl interactions with residues such as Ala121 and Met115 have been shown to be important for high-affinity binding. nih.gov The potent inhibitory activity of this compound against PD-L1 (IC50: 0.017 μM) suggests it effectively occupies this binding pocket, likely forming similar crucial interactions that disrupt the PD-1/PD-L1 axis. medchemexpress.com

Table 3: Key Residue Interactions for Quinazoline-Based PD-L1 Inhibitors

| Interacting Residue (Example) | Type of Interaction | Reference |

|---|---|---|

| Ala121 | π-alkyl | nih.gov |

| Met115 | π-alkyl | nih.gov |

Based on findings for structurally related quinazoline PD-L1 inhibitors.

Comparative Analysis with Established Single-Target (e.g., Azoles) and Other Dual-Target Inhibitors

The therapeutic approach of this compound can be better understood through comparison with other inhibitors.

Single-Target Azole Inhibitors: Traditional azole antifungals, such as fluconazole (B54011) and ketoconazole, are single-target agents that exclusively inhibit fungal CYP51. mdpi.com Their mechanism relies on the coordination of a triazole or imidazole (B134444) nitrogen with the heme iron in the CYP51 active site. mdpi.com While effective, their singular focus can lead to the development of resistance through mutations in the cyp51 gene. nih.gov Furthermore, some azoles exhibit off-target effects by weakly inhibiting human CYP enzymes, leading to potential drug-drug interactions. frontiersin.org In contrast, this compound offers a multi-pronged approach by not only inhibiting fungal growth but also aiming to stimulate the host immune system, a function entirely absent in conventional azoles. acs.orgnih.gov

Other Dual-Target Inhibitors: The concept of dual-target inhibition in this space is an emerging field. Other reported dual inhibitors include compounds targeting fungal CYP51 and other enzymes like squalene (B77637) epoxidase or human 5-lipoxygenase. researchgate.netplos.org For instance, ketaminazole was developed as a dual inhibitor of CYP51 and human 5-LOX to combine antifungal and anti-inflammatory actions. plos.org Within the specific CYP51/PD-L1 inhibitor class, compounds like 14a-2 and 18b-2 have also been developed. mdpi.comacs.org Compound 14a-2, a bifonazole (B1667052) derivative, showed an IC50 of 0.17 µM against CYP51, which is comparable to this compound's potency. mdpi.commedchemexpress.com The development of these varied dual-target compounds highlights a trend towards creating more holistic treatment strategies for infectious diseases by modulating both the pathogen and the host response. acs.orgresearchgate.net

Table 4: Comparison of Inhibitor Classes

| Inhibitor Class | Primary Target(s) | Key Advantage | Key Limitation | Example(s) |

|---|---|---|---|---|

| Azole Antifungals | Fungal CYP51 | Established efficacy | Resistance, single mechanism | Fluconazole, Ketoconazole |

| CYP51/5-LOX Inhibitors | Fungal CYP51, Human 5-LOX | Antifungal + Anti-inflammatory | Complex pharmacology | Ketaminazole plos.org |

| CYP51/PD-L1 Inhibitors | Fungal CYP51, Human PD-L1 | Antifungal + Immune stimulation | Newer, less clinical data | This compound medchemexpress.com, 14a-2 mdpi.com |

This table provides a general comparison based on available research.

Advanced Methodologies in Cyp51/pd L1 in 2 Research

Recombinant Protein Expression and Purification for Biophysical and Enzymatic Characterization

To study the direct interaction between Cyp51/PD-L1-IN-2 and its targets, large quantities of pure, active Cyp51 and PD-L1 proteins are required. This is achieved through recombinant protein expression and purification.

Fungal Cyp51: Fungal Cyp51s are membrane-associated proteins, which can make their expression and purification challenging. acs.org A common strategy is to express a modified version of the protein, often removing the N-terminal transmembrane domain, to facilitate soluble expression and purification. acs.org Escherichia coli is a frequently used heterologous expression host due to its rapid growth and well-understood genetics. oup.commdpi.comasm.org The cyp51 gene is cloned into an expression vector, such as pCW(Ori+), which is then used to transform E. coli cells. oup.comresearchgate.net Expression can be induced using agents like isopropyl β-D-1-thiogalactopyranoside (IPTG). mdpi.com Purification of the recombinant protein, which is often engineered with a polyhistidine-tag (His-tag), is typically performed using metal affinity chromatography, such as Nickel-Nitriloacetic acid (Ni-NTA) agarose (B213101) chromatography. oup.comasm.org The purity and correct folding of the enzyme are confirmed by its characteristic spectral properties, particularly the carbon monoxide (CO) difference spectrum which shows a peak near 450 nm for a functional P450 enzyme. oup.comasm.org

Human PD-L1: The extracellular domain (ECD) of PD-L1 is the region that interacts with its receptor, PD-1, and is the target for inhibitory molecules. For biophysical assays, the PD-L1 ECD is commonly expressed recombinantly. frontiersin.org This can be done in various systems, including prokaryotic hosts like E. coli or eukaryotic systems such as Chinese Hamster Ovary (CHO) cells, which can provide post-translational modifications. biomice.com.cn Similar to Cyp51, the recombinant PD-L1 is often purified using affinity chromatography. biomice.com.cneuropeanreview.org The identity and purity of the protein are verified using techniques like SDS-PAGE and Western blotting. europeanreview.org

Table 1: Overview of Recombinant Protein Production for Cyp51 and PD-L1

| Target Protein | Typical Expression Host | Common Modifications | Purification Method | Verification Technique |

|---|---|---|---|---|

| Fungal Cyp51 | Escherichia coli oup.commdpi.com | N-terminal truncation, His-tag acs.org | Ni-NTA Affinity Chromatography asm.org | CO-difference Spectroscopy asm.org |

| Human PD-L1 (ECD) | E. coli, Mammalian Cells (e.g., CHO) frontiersin.orgbiomice.com.cn | His-tag | Affinity Chromatography biomice.com.cn | SDS-PAGE, Western Blot europeanreview.org |

Spectroscopic and Calorimetric Techniques for Ligand Binding Affinity Determination

Once purified proteins are available, a variety of biophysical techniques are employed to quantify the binding affinity and thermodynamics of an inhibitor like this compound.

Spectroscopic Techniques: UV-visible (UV-Vis) absorbance spectroscopy is a primary tool for studying inhibitor binding to Cyp51. cam.ac.ukadelaide.edu.au Azole inhibitors, which coordinate to the heme iron in the active site of Cyp51, induce a characteristic "Type II" spectral shift. asm.orgresearchgate.net This results in a difference spectrum with a peak typically between 423-429 nm and a trough around 406-409 nm. asm.org By titrating the inhibitor into a solution of the purified enzyme and monitoring the absorbance change, the dissociation constant (Kd), a measure of binding affinity, can be calculated. asm.orgresearchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy provides more detailed information about the electronic environment of the heme iron in Cyp51. ua.edu It can distinguish between different binding modes, such as direct coordination of the inhibitor to the heme iron versus water-bridged interactions, and can detect mixtures of binding states. ua.eduua.educolab.ws This level of detail is crucial for understanding the precise mechanism of inhibition. ua.edu

Calorimetric Techniques: Isothermal Titration Calorimetry (ITC) is considered the gold standard for characterizing binding interactions because it provides a complete thermodynamic profile in a single experiment. malvernpanalytical.comnuvisan.com ITC directly measures the heat released or absorbed when an inhibitor binds to its target protein. malvernpanalytical.com A solution of the inhibitor is titrated into the protein solution, and the resulting heat change is measured. tainstruments.com This allows for the direct determination of the binding affinity (Kd), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS). malvernpanalytical.comtainstruments.com This thermodynamic data is invaluable for structure-activity relationship (SAR) studies, guiding the optimization of lead compounds. tainstruments.com For PD-L1 inhibitors, biophysical assays like homogenous time-resolved fluorescence (HTRF) are also commonly used to screen and rank compounds based on their ability to disrupt the PD-1:PD-L1 interaction. frontiersin.org

Table 2: Biophysical Techniques for Ligand Binding Analysis

| Technique | Principle | Key Parameters Determined | Relevance |

|---|---|---|---|

| UV-Vis Difference Spectroscopy | Measures changes in the heme Soret band upon ligand binding. asm.orgresearchgate.net | Binding Affinity (Kd), Binding Mode (Type I/II). researchgate.net | Rapidly assesses if and how a compound binds to Cyp51. |

| Isothermal Titration Calorimetry (ITC) | Measures heat changes during a binding event. malvernpanalytical.com | Binding Affinity (Kd), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS). malvernpanalytical.comtainstruments.com | Provides a complete thermodynamic profile of the interaction. tainstruments.com |

| Electron Paramagnetic Resonance (EPR) | Probes the electronic environment of the paramagnetic heme iron. ua.edu | Heme iron spin state, coordination geometry, detection of mixed binding modes. ua.edunih.gov | Offers detailed insight into the inhibitor's interaction with the active site. |

Advanced Microscopy for Subcellular Localization and Morphological Changes in Fungi

To understand the cellular effects of a Cyp51 inhibitor, advanced microscopy techniques are used to visualize its impact on fungal cell structure and to determine the location of the target protein.

Microscopy for Morphological Changes: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for observing the ultrastructural effects of antifungal agents. Treatment of fungi with Cyp51 inhibitors often leads to the accumulation of toxic sterol precursors, disrupting the cell membrane. asm.org SEM analysis can reveal significant alterations to the fungal cell surface, such as wrinkling, breakage, the formation of pores, and leakage of intracellular contents. mdpi.comresearchgate.netfrontiersin.org TEM provides cross-sectional views, allowing for the observation of internal damage, including membrane disorganization and damage to organelles. frontiersin.org

Microscopy for Subcellular Localization: Confocal Laser Scanning Microscopy (CLSM) is widely used to determine the subcellular localization of proteins within fungal cells. frontiersin.orgresearchgate.net To visualize Cyp51, it can be tagged with a fluorescent protein, such as Green Fluorescent Protein (GFP). frontiersin.org The localization of the resulting fusion protein can then be imaged in live cells. researchgate.netswan.ac.uk This is important as Cyp51 is a membrane-associated protein, and confirming its localization to the endoplasmic reticulum is key. acs.org In fungi with high levels of autofluorescence, advanced techniques like expansion microscopy (ExM) can be employed, which physically expands the sample to enable super-resolution imaging on conventional microscopes. d-nb.infomdpi.com

Table 3: Microscopy Techniques in Fungal Research

| Technique | Application | Typical Observations |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Analysis of fungal surface morphology. | Cell wall damage, surface disruption, pore formation. mdpi.com |

| Transmission Electron Microscopy (TEM) | Analysis of internal cell ultrastructure. | Membrane blebbing, organelle damage, cytoplasmic leakage. frontiersin.orgnih.gov |

| Confocal Laser Scanning Microscopy (CLSM) | Subcellular localization of fluorescently-tagged proteins. | Localization of Cyp51-GFP fusion proteins to specific membranes. frontiersin.orgresearchgate.net |

Gene Expression Profiling and Proteomics for Pathway Analysis

To investigate the broader cellular response to inhibition by this compound, researchers use transcriptomics and proteomics to analyze changes in gene and protein expression.

Gene Expression Profiling: In fungi, a common resistance mechanism to azole inhibitors is the upregulation of the cyp51 gene. psu.edu Quantitative reverse transcription PCR (qRT-PCR) is a standard method to measure the transcription levels of specific genes. asm.org Studies often show that exposure to azoles induces a significant increase in cyp51A mRNA expression in fungi like Aspergillus species. biorxiv.orgasm.orgfrontiersin.org Analyzing the expression of different cyp51 paralogs (e.g., cyp51A and cyp51B) can reveal their respective roles in the stress response to an inhibitor. asm.orgnih.gov For instance, cyp51A is often found to be inducible by azole stress, while cyp51B may be expressed constitutively. asm.org

Proteomics: While gene expression analysis reveals changes at the mRNA level, proteomics examines the entire set of proteins in a cell, providing a more direct view of the functional changes occurring in response to an inhibitor. Mass spectrometry-based proteomics can identify and quantify thousands of proteins, revealing widespread effects beyond the direct target. Inhibition of Cyp51 disrupts the ergosterol (B1671047) biosynthesis pathway, which can trigger a cascade of downstream effects. frontiersin.org Proteomic analysis can identify changes in related metabolic pathways, stress response proteins, and other cellular machinery affected by the inhibitor, providing a comprehensive understanding of its mechanism of action and potential off-target effects. acs.org Similarly, in the context of PD-L1 inhibition, analysis of cytokine secretion and gene expression in immune cells can reveal the functional consequences of blocking the PD-1/PD-L1 pathway, such as enhanced T-cell activation. bmj.com

Table 4: Methods for Pathway Analysis

| Methodology | Focus | Typical Findings for Cyp51 Inhibitors |

|---|---|---|

| Gene Expression Profiling (qRT-PCR) | Measures mRNA levels of specific genes. asm.org | Upregulation of cyp51 genes as a response to azole stress. asm.orgfrontiersin.org |

| Proteomics (Mass Spectrometry) | Global analysis of protein expression and abundance. | Changes in ergosterol pathway enzymes, stress response proteins, and other metabolic pathways. acs.orgfrontiersin.org |

Future Perspectives and Broader Scientific Implications

Potential Synergies with Existing Antifungal Therapies or Immunotherapies

The dual-action mechanism of Cyp51/PD-L1-IN-2 provides a strong basis for exploring synergistic combinations with other therapeutic agents. Combination therapy is a recognized strategy for enhancing the efficacy of antimicrobial agents and managing drug-resistant infections. mdpi.comresearchgate.net

With Antifungal Agents : Combining this compound with existing antifungal drugs that have different mechanisms of action could lead to enhanced fungicidal activity. For instance, considerable research has shown synergistic effects between azoles (which, like this compound, target ergosterol (B1671047) synthesis) and echinocandins, which target the fungal cell wall by inhibiting β-1,3-glucan synthase. mdpi.com Such a combination could create a multi-pronged attack on the fungal cell, potentially lowering the required concentration of each drug and reducing the likelihood of resistance. Studies have demonstrated that combining a triazole with an echinocandin can be particularly beneficial against triazole-resistant fungal isolates. nih.gov Similarly, combining this dual-inhibitor with polyenes like Amphotericin B, which directly bind to ergosterol and disrupt membrane integrity, could also produce synergistic outcomes.

With Immunotherapies : The PD-L1 inhibitory function of the compound is designed to block the interaction between PD-L1 and its receptor PD-1, thereby preventing T-cell exhaustion and enhancing the host's immune response to the infection. nih.govmdpi.com This inherent immunotherapeutic action could be complemented by other immune-boosting strategies. In cancer therapy, where PD-1/PD-L1 checkpoint inhibitors are widely used, combining them with other treatments can create a more favorable tumor microenvironment for immune attack. nih.gov A similar principle could apply to fungal infections, where combining this compound with therapies that promote the infiltration and activation of immune cells at the site of infection could accelerate fungal clearance and tissue recovery. mdpi.com

Investigation into Host-Pathogen Interaction Dynamics Under Dual Inhibition

A crucial area for future research is the detailed investigation of the complex interplay between the host immune system and the pathogen under the influence of a dual-target inhibitor. Pathogens often manipulate host immune checkpoints, such as the PD-1/PD-L1 pathway, to suppress T-cell responses and facilitate their survival. mdpi.com

By simultaneously inhibiting a vital fungal enzyme (Cyp51) and a host immune checkpoint (PD-L1), this compound presents a unique opportunity to study and manipulate these dynamics. nih.govacs.org Research has shown that blocking the PD-L1/PD-1 interaction can enhance the host immune response and accelerate recovery from fungal infection. mdpi.com The compound this compound (also known as compound L20) has been found to significantly reduce the levels of intracellular inflammatory proteins such as IL-2, NLRP3, and NF-κBp65. medchemexpress.com

Future studies could employ advanced techniques like single-cell RNA sequencing and high-resolution imaging in relevant infection models to:

Map the changes in immune cell populations (e.g., T-cells, macrophages) at the infection site.

Analyze the cytokine and chemokine profiles to understand the modified inflammatory landscape.

Determine how the direct antifungal action (e.g., ROS production, mitochondrial damage) synergizes with the restored immune function to clear the pathogen. nih.govmedchemexpress.com

Understanding these mechanisms in detail will be critical for optimizing dual-target therapies and identifying patient populations most likely to benefit.

Expanding the Scope of Application to Other Pathogenic Microorganisms

The Cyp51 enzyme, also known as sterol 14α-demethylase, is highly conserved across the fungal kingdom and is also found in other eukaryotes, including certain protozoa and even some bacteria like Mycobacterium tuberculosis. acs.orgbiorxiv.orgnih.govnih.gov This conservation makes the Cyp51 target a promising candidate for developing broad-spectrum anti-infective agents. nih.gov The azole drugs, which target Cyp51, have been repurposed to treat parasitic diseases caused by organisms like Trypanosoma cruzi. nih.govacs.org

Given that the quinazoline-based scaffold of this compound was designed to bind fungal Cyp51, it is plausible that it or its derivatives could be effective against other pathogens that rely on a similar enzyme. nih.govmdpi.com Future research should focus on screening this compound against a panel of diverse pathogenic microorganisms.

| Pathogen | Disease | Relevance of Cyp51 Target | Reference |

|---|---|---|---|

| Aspergillus fumigatus | Aspergillosis | A primary target for azole antifungals; has two Cyp51 paralogs (Cyp51A, Cyp51B). | biorxiv.orgasm.org |

| Trypanosoma cruzi | Chagas Disease | CYP51 is essential for parasite survival; a validated drug target. | acs.orgnih.govnih.gov |

| Leishmania infantum | Leishmaniasis | CYP51 is a validated drug target in this protozoan parasite. | acs.orgnih.gov |

| Mycobacterium tuberculosis | Tuberculosis | Possesses a functional CYP51 enzyme, suggesting its potential as a therapeutic target. | nih.gov |

| Botrytis cinerea | Gray Mold (Plant Pathogen) | CYP51 is the target for DMI fungicides used in agriculture. | frontiersin.org |

| Lomentospora prolificans | Scedosporiosis/Lomentosporiosis | An opportunistic fungus intrinsically resistant to many azoles, making new Cyp51 inhibitors relevant. | asm.org |

Furthermore, since immune evasion via the PD-L1 pathway is a strategy used by various pathogens, including the bacterium that causes tuberculosis, a dual-inhibitor approach could have broad applicability. mdpi.com

Rational Design of Next-Generation Dual-Target Inhibitors Based on this compound Scaffold

The development of this compound, a quinazoline (B50416) derivative constructed using a "skeleton growth method," serves as a successful proof-of-concept for this class of dual-target agents. nih.govmdpi.com This provides a strong foundation for the rational design of next-generation inhibitors with improved properties. The chemical scaffold of this compound can be systematically modified to optimize its activity and pharmacokinetic profile.

Future design strategies could include:

Fragment-Based Drug Design : This approach, which has been used to design other Cyp51/PD-L1 inhibitors, involves identifying small chemical fragments that bind to specific active regions of each target protein and then linking them together to create a potent molecule. mdpi.comacs.org This can allow for more precise targeting and optimization of the dual-binding properties.

Structure-Guided Design : Utilizing high-resolution X-ray crystal structures of the inhibitor bound to both target enzymes can provide detailed insights into the key molecular interactions. nih.govnih.gov This information is invaluable for making targeted chemical changes to the scaffold to enhance binding and improve drug-like properties.

By leveraging these advanced medicinal chemistry techniques, it will be possible to develop new dual-target inhibitors based on the this compound scaffold that offer superior potency, broader spectrum of activity, and a more potent immunomodulatory effect.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of Cyp51/PD-L1-IN-2, and what experimental evidence supports these targets?

- Answer: this compound is a dual inhibitor targeting CYP51 (IC50: 0.263 μM) and PD-L1 (IC50: 0.017 μM) . Biochemical assays using recombinant enzymes (e.g., fungal CYP51) and PD-L1 binding assays (e.g., competitive ELISA or surface plasmon resonance) are standard methods to validate these targets. For cellular validation, studies measure downstream effects such as reduced IL-2, NLRP3, and NF-κBp65 protein levels in fungal cells or PD-L1 degradation in cancer models .

Q. Which experimental models are appropriate for studying this compound's antifungal and antitumor effects?

- Answer:

- Antifungal studies: Use in vitro fungal cultures (e.g., Candida albicans) to assess apoptosis via flow cytometry for ROS accumulation and mitochondrial membrane potential collapse. Time-lapse microscopy can document early cell cycle arrest .

- Antitumor studies: Employ PD-L1-expressing cancer cell lines (e.g., RKO colorectal carcinoma) to evaluate dose-dependent PD-L1 suppression (0–10 μM range) and T-cell activation in co-culture assays with peripheral blood mononuclear cells (PBMCs) .

Q. What are the key methodological considerations for assessing this compound's pharmacokinetic properties?

- Answer: Prioritize plasma stability assays (e.g., LC-MS/MS quantification) and tissue distribution studies in murine models. Monitor off-target effects using cytochrome P450 pan-inhibitor controls. Include CHX pulse-chase experiments to confirm PD-L1 degradation kinetics .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported IC50 values for PD-L1 inhibition between biochemical and cellular assays?

- Answer: The IC50 for PD-L1 inhibition varies between biochemical (0.017 μM ) and cellular (31.7 μM in RKO cells ) assays. This discrepancy may arise from differences in assay conditions (e.g., cell permeability, intracellular protein interactions) or PD-L1 post-translational modifications in live cells. To address this, perform orthogonal assays such as cellular thermal shift assays (CETSA) to confirm target engagement and use genetic knockdown models (e.g., CRISPR/Cas9 PD-L1 KO cells) as negative controls .

Q. What structural features of CYP51 are critical for this compound binding, and how can mutagenesis studies elucidate this interaction?

- Answer: The conserved histidine residue (H314 in rat CYP51, H259 in M. tuberculosis CYP51) in the I-helix is essential for maintaining the enzyme’s active conformation. Mutagenesis (e.g., H314D substitution) reduces catalytic activity by disrupting proton transfer pathways . Use X-ray crystallography or cryo-EM to resolve the compound-enzyme complex, focusing on the bent I-helix region, which forms an access channel to the active site. Molecular dynamics simulations can further predict binding stability .

Q. What strategies optimize experimental design for combination therapies involving this compound?

- Answer: Apply the PICO framework:

- Population: PD-L1-high tumors or azole-resistant fungal infections.

- Intervention: this compound + immune checkpoint inhibitors (e.g., anti-CTLA-4) or antifungals (e.g., fluconazole).

- Comparison: Monotherapy vs. combination.

- Outcome: Synergistic reduction in tumor growth (measured via RECIST criteria) or fungal load (CFU counts). Use factorial design experiments to test interactions and dose-response matrices .

Q. How does this compound modulate the tumor microenvironment (TME) beyond PD-L1 inhibition?

- Answer: Beyond PD-L1 downregulation, the compound enhances tumor-infiltrating T-cell activity, measured via IFN-γ ELISpot assays. It also reduces immunosuppressive cytokines (e.g., IL-10) in the TME. Use multiplex cytokine profiling and single-cell RNA sequencing to map immune cell subsets and activation states .

Methodological Guidelines

- Data Contradiction Analysis: When conflicting data arise (e.g., IC50 values), employ triangulation by cross-validating results with independent methods (e.g., CETSA for target engagement, genetic knockdowns) and meta-analyze published datasets for context-specific factors .

- Reproducibility: Follow the Beilstein Journal’s experimental reporting standards: detail compound purity (HPLC/MS), storage conditions, and full kinetic parameters (Km, Vmax) in supplementary materials .

- Ethical Compliance: For in vivo studies, include Institutional Animal Care and Use Committee (IACUC) protocols for fungal infection models and PD-L1-humanized mouse tumor studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.